molecular formula C6H8N2O B111802 (4-Aminopyridin-3-yl)methanol CAS No. 138116-34-4

(4-Aminopyridin-3-yl)methanol

Cat. No.: B111802
CAS No.: 138116-34-4
M. Wt: 124.14 g/mol
InChI Key: WNBVEYMTVDMSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H8N2O. It is an aminopyridine derivative where a hydroxymethyl group is substituted at the third position of the pyridine ring. This compound is known for its role as a potassium channel blocker, which has significant implications in various biological and chemical processes .

Scientific Research Applications

(4-Aminopyridin-3-yl)methanol is extensively utilized in scientific research due to its versatile properties. Some of its applications include:

Safety and Hazards

“(4-Aminopyridin-3-yl)methanol” is classified as a danger according to its safety data sheet . It has hazard statements H300, H315, H319, H335, and H411 .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (4-Aminopyridin-3-yl)methanol are intriguing. It has been suggested that this compound binds to proteins and enzymes, leading to alterations in their structure and function . Furthermore, it can function as a substrate for biocatalytic reactions, facilitating the exploration of small molecule effects on biological processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been used to generate seizures in animal models for the evaluation of antiseizure agents .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It could interact with transporters or binding proteins, and could also affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopyridin-3-yl)methanol typically involves multi-step reactions. One common method starts with 4-aminopyridine, which undergoes a series of reactions including:

    Triethylamine in dichloromethane: This reaction is carried out at temperatures ranging from 0 to 20°C for about 2.25 hours.

    n-Butyllithium in tetrahydrofuran and hexane: This step is performed under an inert atmosphere at -78 to 0°C for 3 hours.

    Hydrogen chloride in water: The reaction mixture is refluxed for 8 hours.

    Lithium aluminium tetrahydride in tetrahydrofuran: This final step is conducted at 0 to 20°C for 0.5 hours.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratories can be scaled up for industrial applications, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminium hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include substituted pyridines, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potassium channel blocker and its versatility in various chemical reactions make it a valuable compound in scientific research .

Properties

IUPAC Name

(4-aminopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBVEYMTVDMSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444916
Record name (4-aminopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138116-34-4
Record name (4-aminopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138116-34-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminopyridin-3-yl)methanol
Reactant of Route 2
(4-Aminopyridin-3-yl)methanol
Reactant of Route 3
(4-Aminopyridin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(4-Aminopyridin-3-yl)methanol
Reactant of Route 5
(4-Aminopyridin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(4-Aminopyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.